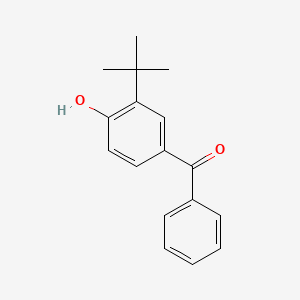
4-BENZOYL-2-TERT-BUTYLPHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BENZOYL-2-TERT-BUTYLPHENOL is an organic compound with the molecular formula C17H20O2 It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a phenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-2-TERT-BUTYLPHENOL typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
4-BENZOYL-2-TERT-BUTYLPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-BENZOYL-2-TERT-BUTYLPHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-BENZOYL-2-TERT-BUTYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes to modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Similar in structure but with a propionate group instead of a methanone core.
Morpholine (3,5-di-tert-butyl-4-hydroxyphenyl)methanone: A derivative with a morpholine group, used for its anxiolytic properties.
Uniqueness
4-BENZOYL-2-TERT-BUTYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and hydroxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
16928-03-3 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(3-tert-butyl-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-11-13(9-10-15(14)18)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 |
Clave InChI |
UEAPCHXAHIUTLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















